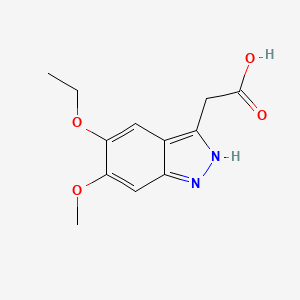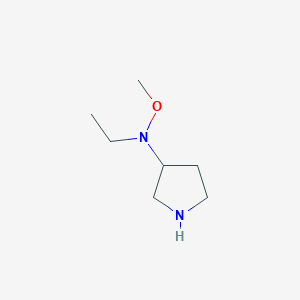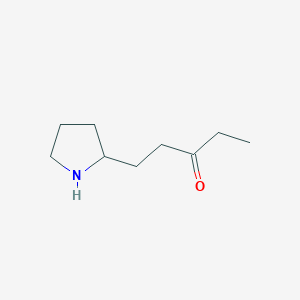![molecular formula C11H15NO2S B13173451 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a piperidine ring that contains a methylsulfanyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 4-(methylsulfanyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carboxylic acid.
Reduction: 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the piperidine and furan rings can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methyl-piperidin-1-yl)-furan-2-carbaldehyde: Similar structure but lacks the methylsulfanyl group.
5-(Piperidin-1-yl)-furan-2-carbaldehyde: Similar structure but lacks both the methyl and sulfanyl groups.
Uniqueness
The presence of the methylsulfanyl group in 5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde distinguishes it from similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
5-(4-methylsulfanylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-15-10-4-6-12(7-5-10)11-3-2-9(8-13)14-11/h2-3,8,10H,4-7H2,1H3 |
Clé InChI |
QDWIZLVOHOBWNC-UHFFFAOYSA-N |
SMILES canonique |
CSC1CCN(CC1)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


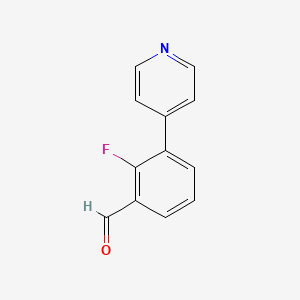
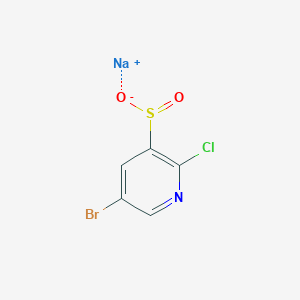
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
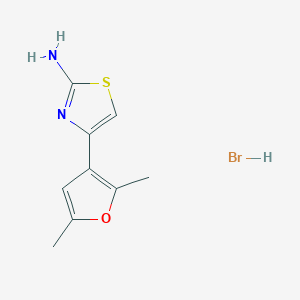

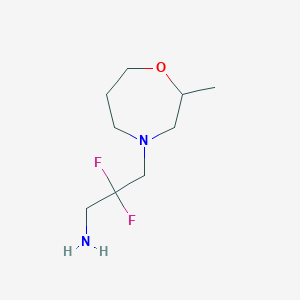
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
